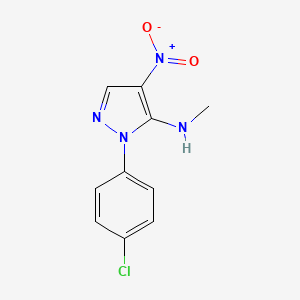

1-(4-chlorophenyl)-N-methyl-4-nitro-1H-pyrazol-5-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

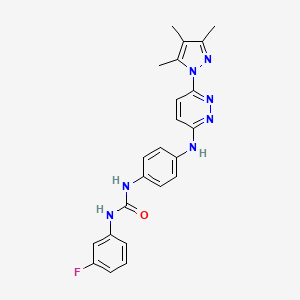

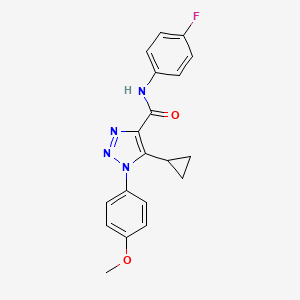

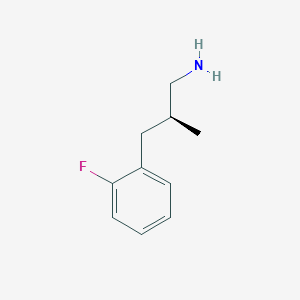

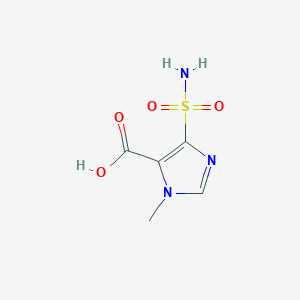

1-(4-Chlorophenyl)-N-methyl-4-nitro-1H-pyrazol-5-amine, also known as MNP, is an organic compound that has been used in scientific research and experiments for many years. It is a pyrazolone derivative and is structurally related to phenazone, a commonly used analgesic drug. MNP is a versatile compound that has been used in a variety of applications, including synthesis, biological research, and drug development.

Aplicaciones Científicas De Investigación

Synthesis and Characterization

Pyrazole derivatives, including structures similar to 1-(4-chlorophenyl)-N-methyl-4-nitro-1H-pyrazol-5-amine, have been extensively synthesized and characterized, providing a foundation for exploring their applications in biological and materials science. For example, Titi et al. (2020) synthesized pyrazole derivatives and characterized their structure through techniques like FT-IR, UV-visible spectroscopy, and X-ray crystallography. Their study also explored the compounds' theoretical physical and chemical properties, offering insights into their potential applications (Titi et al., 2020).

Biological Activities

Research has highlighted the potential antimicrobial, antifungal, and antitumor activities of pyrazole derivatives. For instance, the exploration of antitumor, antifungal, and antibacterial pharmacophore sites in pyrazole derivatives was conducted, revealing their origin of biological activity against breast cancer and microbes, thus indicating their potential as therapeutic agents (Titi et al., 2020).

Antimicrobial and Anticancer Potentials

Several studies have synthesized novel pyrazole derivatives and evaluated their antimicrobial and anticancer activities. Hafez et al. (2016) demonstrated that certain pyrazole derivatives exhibited higher anticancer activity than the reference drug doxorubicin, along with significant antimicrobial properties (Hafez, El-Gazzar, & Al-Hussain, 2016).

Applications in Dye and Pigment Synthesis

The synthesis of heterocyclic dyes from pyrazole derivatives, as explored by Tao et al. (2019), illustrates the chemical versatility of these compounds. Their research into the creation of carboxylic pyrazolone-based heterocyclic dyes indicates potential applications in the development of new materials with specific optical properties (Tao et al., 2019).

Mecanismo De Acción

Target of Action

The compound “1-(4-chlorophenyl)-N-methyl-4-nitro-1H-pyrazol-5-amine” is a derivative of the pyrazole class of compounds . Pyrazole derivatives have been found to target various pathogens. For instance, pyraclostrobin, a pyrazole derivative, is known to target Botrytis cinerea and Alternaria alternata, which are fungal pathogens . Another study showed that some hydrazine-coupled pyrazole derivatives exhibited potent antileishmanial and antimalarial activities .

Mode of Action

Pyrazole derivatives like pyraclostrobin work by disrupting the production of adenosine triphosphate (atp) in the target organisms . This disruption of ATP production leads to cellular death and ultimately organism mortality .

Biochemical Pathways

It can be inferred from related compounds that the compound might affect the mitochondrial respiration pathway, leading to disruption of atp production .

Pharmacokinetics

Related compounds like pyraclostrobin are known to be metabolically stable and exhibit good absorption and elimination profiles .

Result of Action

Based on the mode of action, it can be inferred that the compound might lead to cellular death in the target organisms by disrupting atp production .

Action Environment

Related compounds like pyraclostrobin are known to be used in various environments, including agriculture . They are also known to be biodegradable to some extent .

Propiedades

IUPAC Name |

2-(4-chlorophenyl)-N-methyl-4-nitropyrazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN4O2/c1-12-10-9(15(16)17)6-13-14(10)8-4-2-7(11)3-5-8/h2-6,12H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFKGLEINTDIAFX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=NN1C2=CC=C(C=C2)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 9-oxo-3-azabicyclo[3.3.1]nonane-7-carboxylate;hydrochloride](/img/structure/B2747256.png)

![1-(prop-2-yn-1-yl)-N-({5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}methyl)piperidine-2-carboxamide](/img/structure/B2747262.png)

![ethyl 8-methyl-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate](/img/structure/B2747265.png)

![2-amino-7-methyl-5-oxo-4-(pyridin-3-yl)-6-(thiophen-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2747271.png)

![2-[1-[2-(Benzotriazol-1-yl)acetyl]azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one](/img/structure/B2747277.png)